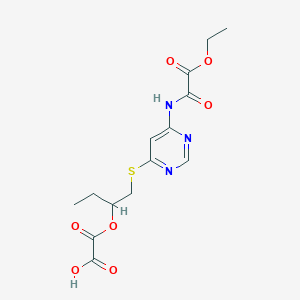
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate is a complex organic compound with a unique structure that includes pyrimidine, thioether, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the thioether linkage, and the esterification process. Common reagents used in these reactions include ethyl oxalyl chloride, ethylamine, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrimidines.
Scientific Research Applications
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-((Methoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl methyl ethanedioate
- 2-((6-((Propoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl propyl ethanedioate
Uniqueness
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
75274-24-7 |
|---|---|
Molecular Formula |
C14H17N3O7S |
Molecular Weight |
371.37 g/mol |
IUPAC Name |
2-[1-[6-[(2-ethoxy-2-oxoacetyl)amino]pyrimidin-4-yl]sulfanylbutan-2-yloxy]-2-oxoacetic acid |
InChI |
InChI=1S/C14H17N3O7S/c1-3-8(24-14(22)12(19)20)6-25-10-5-9(15-7-16-10)17-11(18)13(21)23-4-2/h5,7-8H,3-4,6H2,1-2H3,(H,19,20)(H,15,16,17,18) |
InChI Key |
MWHWQRXMYHIBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=NC=NC(=C1)NC(=O)C(=O)OCC)OC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


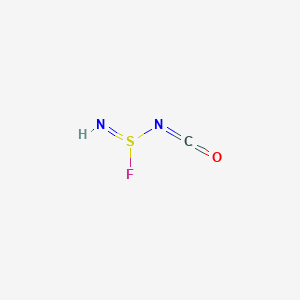
![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)

![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)

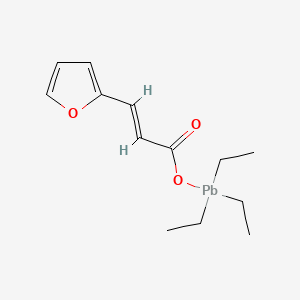
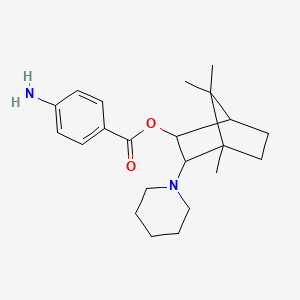
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

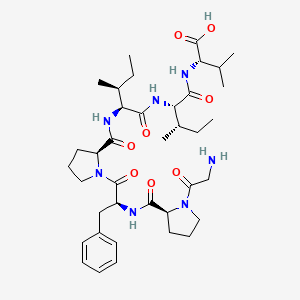
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

